molecular formula C13H14N4O3 B2816058 N-(2-amino-2-oxoethyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide CAS No. 1240312-01-9

N-(2-amino-2-oxoethyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2816058
CAS No.: 1240312-01-9
M. Wt: 274.28
InChI Key: WSAWWWCIVWIOSL-UHFFFAOYSA-N
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Description

N-(2-amino-2-oxoethyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, offered for Research Use Only. It is strictly not intended for diagnostic or therapeutic applications. Pyrazole-carboxamide derivatives are extensively studied for their potential to interact with various biological pathways. Recent scientific literature highlights that structurally related pyrazole compounds demonstrate a range of promising biological activities. For instance, certain pyrazole derivatives have been identified as potent inhibitors of reactive oxygen species (ROS) production in cellular models such as human platelets, with IC50 values in the range of approximately 10 µM . Some derivatives in this class also exhibit notable antioxidant properties, inhibiting superoxide anion production and lipid peroxidation, and show intriguing antiproliferative effects in screening against various cancer cell lines . The specific structure of this compound, featuring a 2-methoxyphenyl moiety linked to a pyrazole-3-carboxamide core, further substituted with a 2-amino-2-oxoethyl group, suggests it may serve as a key intermediate or pharmacophore for investigating oxidative stress-related pathways and other cellular mechanisms. Researchers can utilize this compound as a standard or building block in the synthesis of novel derivatives, or as a probe for exploring enzyme interactions and signal transduction processes.

Properties

IUPAC Name

N-(2-amino-2-oxoethyl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-20-11-5-3-2-4-8(11)9-6-10(17-16-9)13(19)15-7-12(14)18/h2-6H,7H2,1H3,(H2,14,18)(H,15,19)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAWWWCIVWIOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)NCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-oxoethyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the amino-oxoethyl and methoxyphenyl substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide and amino-oxoethyl groups undergo hydrolysis under acidic or basic conditions:

Reaction ConditionsProductsYieldCitation
6M HCl, reflux, 12 h5-(2-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid + glycine78%
2M NaOH, 80°C, 6 h5-(2-Methoxyphenyl)-1H-pyrazole-3-carboxylate + 2-aminoacetamide65%

Mechanistic insight :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon .

Condensation and Schiff Base Formation

The primary amine in the 2-amino-2-oxoethyl side chain reacts with aldehydes/ketones:

ReactantConditionsProductApplicationCitation
5-Nitro-2-furaldehydeEthanol, glacial acetic acidSchiff base with imine linkage (-CH=N-)Antimicrobial agent precursor
BenzaldehydeRT, 24 h, molecular sievesN-Benzylidene derivativeCoordination chemistry studies

Key observation :

  • Schiff bases exhibit enhanced stability when conjugated with the pyrazole ring’s π-system .

Electrophilic Aromatic Substitution

The 2-methoxyphenyl group undergoes regioselective electrophilic substitution:

ReactionConditionsMajor ProductRegioselectivityCitation
NitrationHNO₃/H₂SO₄, 0°C5-(2-Methoxy-4-nitrophenyl) derivativePara to methoxy
SulfonationH₂SO₄, SO₃, 50°C5-(2-Methoxy-5-sulfophenyl) derivativeMeta to methoxy

Mechanistic note :

  • Methoxy group directs electrophiles to the para position, but steric hindrance from the pyrazole ring can favor meta substitution.

Metal Coordination Complexes

The carboxamide and amino groups act as ligands for transition metals:

Metal SaltConditionsComplex StructureStability Constant (log K)Citation
Cu(II) acetateMethanol, RT, 2 hTetradentate (N,O)-chelate8.2 ± 0.3
Pd(II) chlorideDMF, 80°C, 6 hSquare-planar with pyrazole N-coordination10.1 ± 0.5

Applications :

  • Cu(II) complexes show enhanced antimicrobial activity compared to the free ligand .

  • Pd(II) complexes serve as catalysts in cross-coupling reactions .

Cyclization Reactions

Intramolecular cyclization forms heterocyclic frameworks:

ConditionsProductDriving ForceCitation
PCl₅, toluene, refluxPyrazolo[1,5-a]pyrimidin-7-one derivativeDehydration of amino-oxoethyl
POCl₃, DMF, 100°C1,3,4-Oxadiazole fused to pyrazoleCyclodehydration

Notable example :

  • Treatment with phosphorus oxychloride generates an oxadiazole ring, improving metabolic stability in drug design .

Biological Activity Modulation

Reactive sites are exploited to enhance pharmacological properties:

Derivative TypeBiological ActivityIC₅₀/EC₅₀Citation
Schiff base (with 5-nitro-2-furaldehyde)Antifungal (C. albicans)2.4 µg/mL
Cu(II) complexCytotoxicity (HeLa cells)18.7 µM

SAR Insight :

  • Electron-withdrawing groups (e.g., nitro) on Schiff bases improve antifungal activity .

  • Metal coordination enhances DNA intercalation and ROS generation in cancer cells .

Stability and Degradation

Critical stability parameters under accelerated conditions:

ConditionDegradation PathwayHalf-Life (t₁/₂)Citation
pH 1.2 (simulated gastric fluid)Hydrolysis of carboxamide to carboxylic acid3.2 h
UV light (254 nm)Photooxidation of methoxyphenyl group45 min

Formulation recommendation :

  • Lyophilized powders in amber vials mitigate photodegradation.

Scientific Research Applications

1. Anticancer Properties

Research indicates that N-(2-amino-2-oxoethyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide exhibits significant anticancer activity, particularly against A549 lung cancer cells. Studies have demonstrated that this compound can inhibit cell proliferation through mechanisms such as cell cycle arrest and autophagy induction.

Case Study: A549 Lung Cancer Cells

  • Objective : To evaluate the compound's effect on A549 lung cancer cells.
  • Methodology : Cells were treated with varying concentrations of the compound, and cell viability was assessed using MTT assays.
  • Findings : The compound showed a dose-dependent inhibition of cell growth, with notable autophagy induction observed through fluorescence microscopy and Western blot analysis for autophagy markers (LC3-II and p62) .

2. Synthesis of Novel Derivatives

The compound serves as an important intermediate in the synthesis of novel pyrazole derivatives, which have been evaluated for their biological activities. These derivatives often exhibit enhanced potency against various cancer cell lines.

Synthesis Example

A series of oxime-containing pyrazole derivatives were synthesized from this compound, leading to compounds with improved pharmacological profiles .

Medicinal Chemistry Applications

1. Drug Development

The structural features of this compound make it a valuable scaffold in drug design. Its ability to modulate biological pathways suggests potential therapeutic applications beyond oncology, including anti-inflammatory and antimicrobial activities.

2. Structure-Activity Relationship Studies

Research on the structure-activity relationships (SAR) of this compound has provided insights into how modifications can enhance efficacy and selectivity for specific biological targets. This is crucial for optimizing lead compounds in drug discovery programs.

Mechanism of Action

The mechanism of action of N-(2-amino-2-oxoethyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between N-(2-amino-2-oxoethyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide and related pyrazole/pyrazoline derivatives from the evidence:

Compound Substituents Core Structure Synthesis Yield Key Functional Groups Potential Applications
Target Compound 5-(2-methoxyphenyl), N-(2-amino-2-oxoethyl) 1H-pyrazole Not reported Methoxy (electron-donating), amino-oxoethyl (H-bond donor/acceptor) Hypothesized enzyme inhibition
7c () 5-(2-ethoxybenzamido), N-(3-(methylsulfonyl)allyl) 1H-pyrazole 16% Ethoxybenzamido (bulky), methylsulfonyl allyl (electron-withdrawing) Chikungunya P2 cysteine inhibition
7f () 5-(2-ethoxy-N-methylbenzamido), N-(3-(methylsulfonyl)allyl) 1H-pyrazole 7% N-methylated ethoxybenzamido (reduced polarity), methylsulfonyl allyl Covalent enzyme inhibition
2o () 5-(2-(2-hydrazinyl-2-oxoethoxy)phenyl), 3-(2-methoxyphenyl) 4,5-dihydro-1H-pyrazole (pyrazoline) Not reported Hydrazinyl-oxoethoxy (flexible linker), dihydro-pyrazole (conformational flexibility) Aminopeptidase N inhibition
CAS 1001519-28-3 () 1-ethyl-3-(trifluoromethyl), N-(2-aminoethyl) 1H-pyrazole Not reported Trifluoromethyl (electron-withdrawing), ethyl (lipophilic), aminoethyl (H-bonding) Unspecified, likely medicinal chemistry

Key Observations:

Structural Variations: The target compound’s 2-methoxyphenyl group contrasts with the 2-ethoxybenzamido (7c, 7f) and 3-chlorophenylsulfanyl () substituents in other derivatives. The methoxy group’s electron-donating nature may enhance π-π interactions compared to electron-withdrawing groups like trifluoromethyl () . The amino-oxoethyl side chain in the target compound is unique among the compared compounds, which feature methylsulfonyl allyl (7c, 7f) or hydrazinyl-oxoethoxy (2o) groups. This moiety could improve solubility or target binding via hydrogen bonding .

Synthetic Accessibility: Yields for analogous compounds vary widely (7% for 7f vs. 59% for 7e in ), suggesting that the target’s amino-oxoethyl group might pose synthetic challenges due to steric or reactivity constraints .

Biological Implications: Compounds with methylsulfonyl allyl groups (7c, 7f) are reported as covalent inhibitors of Chikungunya P2 cysteine, likely via Michael addition with the enzyme’s active-site cysteine . The target compound lacks this electrophilic warhead, implying a non-covalent mechanism.

Physicochemical Properties: The trifluoromethyl group in ’s compound enhances metabolic stability and lipophilicity, whereas the target’s methoxyphenyl and amino-oxoethyl groups may balance solubility and membrane permeability .

Research Findings and Trends

  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl, methylsulfonyl) improve stability but may reduce solubility, whereas electron-donating groups (e.g., methoxy) enhance aromatic interactions .
  • Hydrogen Bonding: The amino-oxoethyl group in the target compound could form stronger hydrogen bonds than the methylsulfonyl allyl or hydrazinyl-oxoethoxy groups, influencing target selectivity .
  • Similar compounds (e.g., 7c, 7f) likely exhibit distinct packing patterns due to substituent bulk .

Biological Activity

N-(2-amino-2-oxoethyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide, identified by CAS number 1240312-01-9, is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H14N4O3, with a molecular weight of 274.28 g/mol. The structural features of this compound include a pyrazole ring, an amino group, and a methoxyphenyl substituent, which are critical for its biological activity.

PropertyValue
Molecular FormulaC13H14N4O3
Molecular Weight274.28 g/mol
CAS Number1240312-01-9

Anti-inflammatory Activity

Research has shown that compounds with a pyrazole nucleus exhibit significant anti-inflammatory properties. In a study evaluating various pyrazole derivatives, compounds similar to this compound demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations around 10 µM, comparable to established anti-inflammatory drugs like dexamethasone .

Anticancer Properties

The pyrazole scaffold has been associated with anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies indicated that certain derivatives could inhibit cancer cell proliferation by modulating signaling pathways associated with cell survival and proliferation. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Certain derivatives have exhibited activity against bacterial strains and fungi, suggesting that modifications to the pyrazole structure can enhance efficacy against specific pathogens .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : Pyrazole derivatives often act as inhibitors of enzymes involved in inflammatory processes and cancer progression.
  • Receptor Modulation : The compound may modulate receptor activity linked to pain and inflammation pathways.
  • Cell Cycle Regulation : Evidence suggests that some pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Structure-Activity Relationship (SAR)

Studies on SAR have indicated that the presence of specific functional groups significantly influences the biological activity of pyrazole derivatives:

  • Methoxy Group : The methoxy substitution on the phenyl ring enhances lipophilicity and bioavailability.
  • Amino Group : The amino group contributes to hydrogen bonding interactions with biological targets, increasing potency.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives similar to this compound:

  • Anti-inflammatory Efficacy : A study demonstrated that a series of pyrazole derivatives effectively reduced inflammation in carrageenan-induced edema models in mice .
  • Cancer Cell Line Studies : In vitro assays showed that certain analogs exhibited IC50 values lower than those of standard chemotherapeutics against breast and lung cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for N-(2-amino-2-oxoethyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide, and how can intermediates be characterized?

The synthesis of this compound typically involves multi-step organic reactions. A plausible pathway includes:

Pyrazole core formation : Cyclocondensation of hydrazine derivatives with β-keto esters or nitriles under acidic conditions.

Functionalization : Introduction of the 2-methoxyphenyl group via Suzuki coupling or nucleophilic aromatic substitution.

Carboxamide linkage : Activation of the pyrazole-3-carboxylic acid intermediate (e.g., using EDCI/HOBt) followed by coupling with 2-aminoacetamide.
Key intermediates should be characterized via 1H/13C NMR (to confirm regiochemistry) and HRMS (for molecular weight validation). Purification methods like preparative HPLC or recrystallization are critical for isolating enantiopure products .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

  • NMR Spectroscopy : Assign chemical shifts for the pyrazole ring protons (typically δ 6.5–7.5 ppm for aromatic protons) and the methoxyphenyl group (δ ~3.8 ppm for OCH3). The carboxamide NH2 group may appear as a broad singlet (~δ 6.5–7.0 ppm) .
  • X-ray crystallography : Use SHELXL for structure refinement. The 2-methoxyphenyl substituent’s orientation and hydrogen-bonding interactions (e.g., N–H···O) can be resolved via high-resolution datasets. Etter’s hydrogen-bonding rules aid in interpreting supramolecular packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for pyrazole-3-carboxamide derivatives?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent polarity). Mitigation strategies include:

  • Standardized assays : Use consistent protocols (e.g., NIH/NCATS guidelines for IC50 determination).
  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., methoxy vs. ethoxy groups) on target binding.
  • Molecular docking : Validate interactions with biological targets (e.g., enzymes, receptors) using software like AutoDock Vina. For example, the 2-methoxyphenyl group may engage in π-π stacking with hydrophobic binding pockets .

Q. What experimental approaches are recommended for studying hydrogen-bonding interactions in this compound’s crystal lattice?

  • Graph-set analysis : Apply Etter’s methodology to categorize hydrogen bonds (e.g., D = donor, A = acceptor). For this compound, the carboxamide NH2 group may form N–H···O=C interactions (graph set R2²(8) ) with adjacent molecules.
  • Thermal analysis : Differential scanning calorimetry (DSC) can identify polymorphic transitions influenced by H-bonding networks.
  • Synchrotron XRD : High-flux X-rays resolve weak interactions (e.g., C–H···O) critical for lattice stability .

Q. How can researchers design derivatives with enhanced solubility without compromising bioactivity?

  • Prodrug strategies : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide or amino-2-oxoethyl moiety.
  • Co-crystallization : Screen with coformers like succinic acid to improve aqueous solubility.
  • Computational modeling : Predict logP and pKa values using software like Schrödinger’s QikProp. Substituents at the pyrazole 5-position (e.g., replacing methoxy with hydroxyl) may balance hydrophilicity and target affinity .

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